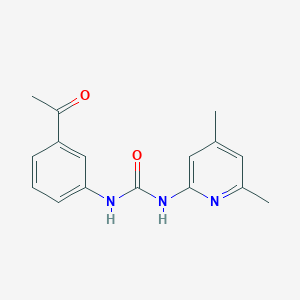![molecular formula C18H22N2O B5699944 N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylone is a synthetic cathinone that was first synthesized in 2014. It is a derivative of butylone, a cathinone that has been banned in many countries due to its harmful effects. Dibutylone is a white crystalline powder that is soluble in water and ethanol. It is often sold as a research chemical and is not intended for human consumption.
Mecanismo De Acción
Dibutylone acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, preventing them from being taken back up into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Biochemical and physiological effects:
Dibutylone has been shown to have stimulant effects on the central nervous system. It can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, energy, and sociability. Dibutylone has been shown to have a shorter duration of action than other cathinones, lasting only 2-3 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutylone has been used in scientific research as a tool for studying the effects of cathinones on the central nervous system. It has advantages over other cathinones in that it has a shorter duration of action, making it easier to study its effects. However, its use in lab experiments is limited by its potential for abuse and its lack of approved therapeutic uses.
Direcciones Futuras
There are many future directions for research on Dibutylone. One area of interest is its potential therapeutic effects in treating depression and anxiety. Another area of interest is its potential for abuse and addiction, and ways to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of Dibutylone and its effects on the central nervous system.
Métodos De Síntesis
Dibutylone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. In the reductive amination method, butylone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride. In the Mannich reaction, butylone is reacted with formaldehyde and dimethylamine to form Dibutylone.
Aplicaciones Científicas De Investigación
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria, energy, and sociability. Dibutylone has also been studied for its potential therapeutic effects in treating depression and anxiety.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-20(2)17-13-11-16(12-14-17)19-18(21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNANZAIHOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)


![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)